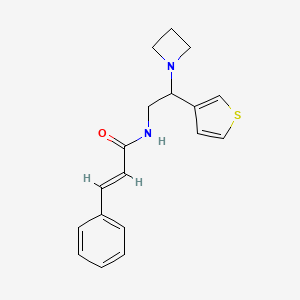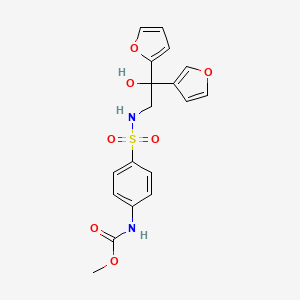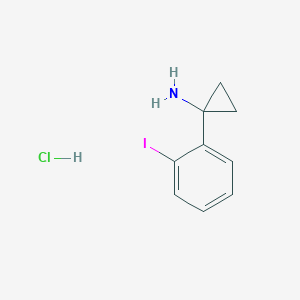![molecular formula C14H19N3O3 B2606415 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide CAS No. 1902901-36-3](/img/structure/B2606415.png)
5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a dioxin ring, which is a six-membered ring with two oxygen atoms . The presence of these heterocyclic rings suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazine and dioxin rings, along with the amide functional group. The exact three-dimensional structure would depend on the specific arrangement of these groups in space.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding sites, and the stability of the molecule.Scientific Research Applications
Synthesis and Characterization
- Pyrazine derivatives, including 5-aminopyrazoles and pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized through reactions involving N-aryl and active methylene compounds. These compounds have been characterized using spectral data and elemental analysis, highlighting their potential for further chemical modifications and applications in medicinal chemistry (Hassan et al., 2014).
Biological Activity
- Studies on similar compounds have demonstrated notable biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties. For instance, novel benzamide-based 5-aminopyrazoles have shown significant antiavian influenza virus activity, suggesting potential applications in antiviral drug development (Hebishy et al., 2020).
- Pyrazole and pyrazine derivatives have been evaluated for their antimicrobial activities, with some compounds exhibiting promising antibacterial properties. This suggests their potential use in developing new antimicrobial agents (Patel & Dhameliya, 2010).
Cocrystal Formation and Potential Applications
- Cocrystals involving pyrazinamide (a compound structurally related to pyrazines) have been investigated for their structure, spectroscopic characteristics, and potential applications. These studies involve computational simulations to understand molecular interactions, with implications for drug formulation and photovoltaic systems (Al‐Otaibi et al., 2020).
Antitumor and Antimicrobial Applications
- The synthesis and evaluation of pyrazole derivatives have led to the identification of compounds with potential antitumor and antimicrobial activities. These findings support the exploration of pyrazine derivatives in the development of new therapeutic agents (Riyadh, 2011).
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It would also be interesting to explore its potential applications in areas like medicinal chemistry, materials science, or chemical biology .
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-7-16-11(8-15-9)14(18)17-10-2-3-12-13(6-10)20-5-4-19-12/h7-8,10,12-13H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTICUDOJESWFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine](/img/structure/B2606340.png)


![3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606345.png)





